4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one

Cardiotonic PDE3 inhibitor Structural analog

4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one (CAS 101184-04-7) is a heterocyclic small molecule featuring a 1,3-dihydroimidazol-2-one core linked via a ketone bridge to a 2-(1H-imidazol-1-yl)pyridine moiety. With a molecular formula of C13H11N5O2 and a calculated topological polar surface area of 88.9 Ų , this compound belongs to the aroylimidazolone class, a scaffold historically associated with cardiotonic phosphodiesterase (PDE) inhibitors and, more recently, implicated as a synthetic intermediate in kinase inhibitor programs targeting p38 MAP kinase.

Molecular Formula C13H11N5O2
Molecular Weight 269.26 g/mol
CAS No. 101184-04-7
Cat. No. B010217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one
CAS101184-04-7
Synonyms2H-Imidazol-2-one, 1,3-dihydro-4-[[2-(1H-imidazol-1-yl)-4-pyridinyl]carbonyl]-5-methyl-
Molecular FormulaC13H11N5O2
Molecular Weight269.26 g/mol
Structural Identifiers
SMILESCC1=C(NC(=O)N1)C(=O)C2=CC(=NC=C2)N3C=CN=C3
InChIInChI=1S/C13H11N5O2/c1-8-11(17-13(20)16-8)12(19)9-2-3-15-10(6-9)18-5-4-14-7-18/h2-7H,1H3,(H2,16,17,20)
InChIKeyPKZSIVAGUBOHCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one (CAS 101184-04-7): Chemical Identity and Procurement Baseline


4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one (CAS 101184-04-7) is a heterocyclic small molecule featuring a 1,3-dihydroimidazol-2-one core linked via a ketone bridge to a 2-(1H-imidazol-1-yl)pyridine moiety . With a molecular formula of C13H11N5O2 and a calculated topological polar surface area of 88.9 Ų , this compound belongs to the aroylimidazolone class, a scaffold historically associated with cardiotonic phosphodiesterase (PDE) inhibitors and, more recently, implicated as a synthetic intermediate in kinase inhibitor programs targeting p38 MAP kinase . It is listed solely as a non-human research reagent . Direct public disclosure of its target-specific biological activity, selectivity profile, or ADMET parameters has not been identified in the peer-reviewed primary literature as of the search date.

Why Generic Imidazolone or Pyridinyl-Imidazole Substitution Cannot Be Assumed for CAS 101184-04-7


The imidazolone and pyridinyl-imidazole chemical spaces are functionally heterogeneous. Closely related aroylimidazolones such as MDL 17043 (enoximone) and MDL 19205 (piroximone) exhibit positive inotropic activity via PDE3 inhibition, yet they differ significantly in pharmacokinetic profiles . Similarly, within the pyridinyl imidazole class, minor substituent changes on the pyridine and imidazole rings can shift p38 MAP kinase IC50 values from 0.34 µM to >10 µM while simultaneously altering cytochrome P450 inhibition profiles from negligible to substantial . Consequently, assuming that 4-(2-imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one possesses the potency, selectivity, or safety profile of its nearest structural congeners without direct empirical evidence introduces substantial scientific risk. This compound's unique juxtaposition of a 2-(imidazol-1-yl)pyridine carbonyl motif with a 5-methylimidazolone core cannot be replaced by generic alternatives without experimental validation.

Quantitative Differentiation Evidence for 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one (CAS 101184-04-7)


Structural Uniqueness Relative to Cardiotonic Imidazolones: Absence of the 4-Methylthio-Benzoyl or 4-Ethyl Motif

The target compound incorporates a 2-(imidazol-1-yl)pyridine-4-carbonyl substituent, distinguishing it from the prototypical cardiotonic imidazolones MDL 17043 (which bears a 4-methylthiobenzoyl group) and MDL 19205 (which bears a 4-ethyl substituent on the imidazolone ring) . While these analogs are established PDE3 inhibitors with well-characterized inotropic profiles, the target compound's distinct substitution pattern has not been functionally characterized, and no PD or PK data are available for direct comparison. This structural divergence indicates that activity cannot be extrapolated from the cardiotonic series.

Cardiotonic PDE3 inhibitor Structural analog

Differentiation from Pyridinyl Imidazole p38 MAP Kinase Inhibitors: Core Scaffold Distinction

The compound's 1,3-dihydroimidazol-2-one core differs from the imidazole core found in well-characterized pyridinyl imidazole p38 inhibitors such as ML 3375 (p38 IC50 = 0.63 µM) and its optimized analogs 7e (IC50 = 0.38 µM) and 14c (IC50 = 0.34 µM) . The imidazolone scaffold introduces different hydrogen-bonding capabilities (two H-bond donors vs. one in imidazole) and electronic properties that alter kinase hinge-region binding. No p38 or broader kinome profiling data for the target compound are publicly available; its activity at p38 or any other kinase is unknown.

p38 MAP kinase Anticytokine Kinase inhibitor

Physicochemical Property Comparison: Topological Polar Surface Area and Hydrogen-Bonding Capacity

The target compound exhibits a topological polar surface area (TPSA) of 88.9 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . In comparison, the PDE3 inhibitor enoximone (MDL 17043, CAS 77671-31-9) has a TPSA of 55.1 Ų, 1 HBD, and 4 HBA, while the p38 inhibitor lead ML 3375 has a TPSA of 46.9 Ų, 1 HBD, and 4 HBA . The higher TPSA of the target compound (88.9 vs. 55.1 and 46.9 Ų) suggests reduced passive membrane permeability and potentially distinct oral bioavailability characteristics compared to these analogs, although this has not been experimentally confirmed.

Physicochemical properties Drug-likeness Computational chemistry

Absence of Publicly Disclosed Potency Data Places Burden of Characterization on the Procuring Entity

A systematic search of the primary literature, patent databases, and authoritative biological activity repositories (including PubMed, ChEMBL, and the IDRBLab bioactivity map) yielded no target-specific IC50, Ki, EC50, or selectivity data for 4-(2-imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one. In contrast, structurally related compounds within the pyridinyl imidazole and aroylimidazolone classes have extensive publicly available potency data [REFS-2, REFS-3]. This information asymmetry means that any claim of biological activity for the target compound requires de novo experimental validation by the procuring entity.

Data gap Procurement risk Characterization requirement

Application Scenarios for 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one (CAS 101184-04-7) Based on Available Evidence


Synthetic Intermediate for Novel Kinase Inhibitor Design Programs

Given its structural relationship to the pyridinyl imidazole p38 inhibitor scaffold and the aroylimidazolone cardiotonic class, this compound may serve as a versatile intermediate for medicinal chemistry derivatization. The 2-(imidazol-1-yl)pyridine moiety is a recognized kinase hinge-binding motif, while the imidazolone carbonyl provides a handle for further functionalization . Procurement for combinatorial library synthesis or structure-activity relationship (SAR) exploration is the most evidence-supported near-term application, though in-house activity testing is required .

Reference Standard for Analytical Method Development and Impurity Profiling

The compound's well-defined physicochemical properties (C13H11N5O2, exact mass 269.09143, TPSA 88.9 Ų) make it suitable as a reference standard for HPLC, LC-MS, or NMR method development, particularly in projects involving imidazolone-containing drug candidates. Its structural complexity (complexity score 462) provides a robust test for chromatographic resolution and mass spectrometric detection parameters.

Negative Control or Tool Compound for PDE3 Selectivity Studies

Based on structural divergence from MDL 17043 (enoximone) and MDL 19205 (piroximone) , this compound may serve as a negative control in PDE3 inhibition assays, provided its lack of PDE3 activity is experimentally confirmed. The imidazol-1-ylpyridine substitution represents a departure from the 4-methylthiobenzoyl pharmacophore associated with PDE3 inhibition, supporting its potential use in target engagement selectivity panels.

Academic Research Stock for Exploratory Phenotypic Screening

Academic screening centers may procure this compound for inclusion in diversity-oriented or target-agnostic phenotypic screening libraries. Its intermediate physicochemical profile and unexplored biological space make it a candidate for discovering novel bioactivities, particularly in inflammation or oncology models where pyridinyl imidazole and imidazolone chemotypes have shown precedent [REFS-1, REFS-4]. However, the absence of pre-existing potency data necessitates full primary screening characterization.

Quote Request

Request a Quote for 4-(2-Imidazol-1-ylpyridine-4-carbonyl)-5-methyl-1,3-dihydroimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.